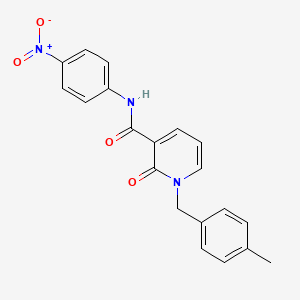

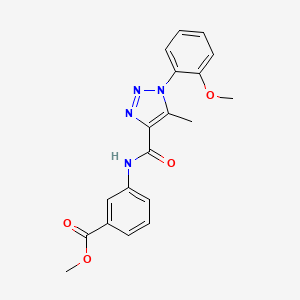

![molecular formula C17H11F3N2O2 B2661877 3-{4-[3-(三氟甲基)苯基]-1H-吡唑-1-基}苯甲酸 CAS No. 955963-65-2](/img/structure/B2661877.png)

3-{4-[3-(三氟甲基)苯基]-1H-吡唑-1-基}苯甲酸

描述

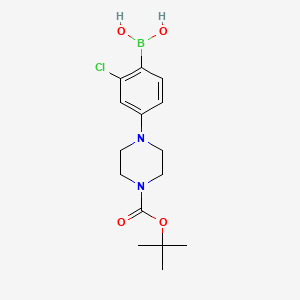

The compound you mentioned is a complex organic molecule that contains a trifluoromethyl group (-CF3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a pyrazole ring (a five-membered ring containing two nitrogen atoms), and a carboxylic acid group (-COOH). The trifluoromethyl group is often used in medicinal chemistry due to its ability to improve the metabolic stability and lipophilicity of pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the attachment of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the phenyl group, the pyrazole ring, and the carboxylic acid group. The exact arrangement of these groups would depend on the specifics of the synthesis process .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl group, the phenyl group, the pyrazole ring, and the carboxylic acid group. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .科学研究应用

Antibacterial Activity

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid: has garnered attention due to its potent antibacterial properties. Researchers have synthesized and tested derivatives of this compound, finding that many exhibit remarkable growth inhibition against Gram-positive bacteria. Specifically, they have low minimum inhibitory concentration (MIC) values, some as low as 0.25 µg/mL . These findings are crucial in the fight against antibiotic-resistant bacterial infections, especially concerning pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Bactericidal Activity Against MRSA Persisters

Among the synthesized compounds, certain lead molecules—such as compounds 11, 28, and 29—demonstrate bactericidal activity against MRSA persisters. These compounds could potentially address the challenges posed by persistent bacterial infections, where conventional antibiotics often fall short .

Eradication of S. aureus Biofilms

S. aureus biofilms are notoriously difficult to treat. However, 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid derivatives, including compounds 11, 28, and 29, exhibit promising biofilm eradication properties. Their minimum biofilm eradication concentration (MBEC) values are as low as 1 µg/mL, making them potential candidates for combating biofilm-associated infections .

Anxiolytic Properties

Interestingly, related pyrazole derivatives have been explored for their anxiolytic effects. For instance, (5aR,8aS)-3-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-5,5a,6,7,8,8a-hexahydrocyclopenta[3,4]pyrrolo[2,1-c][1,2,4]triazole (also known as Normarex) falls within this category. While not directly the same compound, it highlights the broader pharmacological potential of pyrazole-based structures .

Other Therapeutic Properties

Although not directly studied for this specific compound, pyrazole derivatives have been investigated for their antineoplastic, antibacterial, and antiviral properties. Some approved drugs, such as apixaban (Eliquis) and celecoxib (Celebrex), contain pyrazole moieties and exhibit diverse therapeutic effects .

安全和危害

未来方向

属性

IUPAC Name |

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)14-5-1-3-11(7-14)13-9-21-22(10-13)15-6-2-4-12(8-15)16(23)24/h1-10H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZWHNULRGEYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326653 | |

| Record name | 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid | |

CAS RN |

955963-65-2 | |

| Record name | 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

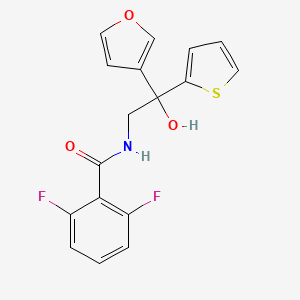

![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)

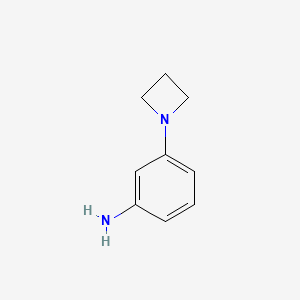

![N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2661802.png)

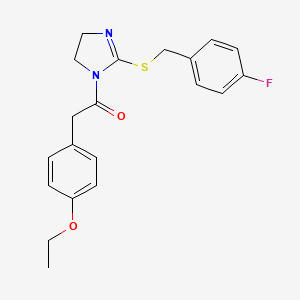

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2661817.png)